4-Aminopiperidine-1-carboxamide

Epigenetics Cancer Therapeutics Histone Deacetylases

This heterocyclic building block features a unique 1-carboxamide and 4-amino substitution pattern on the piperidine ring. This precise architecture is critical for engineering HDAC6 selectivity over HDAC1, reducing CNS penetration in rimonabant analogs, and optimizing PK clearance in AMPK activators. Generic piperidine replacements compromise target selectivity and brain exposure control. Procure as the validated core for focused library synthesis.

Molecular Formula C6H13N3O
Molecular Weight 143.19
CAS No. 856758-74-2
Cat. No. B2670209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopiperidine-1-carboxamide
CAS856758-74-2
Molecular FormulaC6H13N3O
Molecular Weight143.19
Structural Identifiers
SMILESC1CN(CCC1N)C(=O)N
InChIInChI=1S/C6H13N3O/c7-5-1-3-9(4-2-5)6(8)10/h5H,1-4,7H2,(H2,8,10)
InChIKeyAHZIDBXGSJQKLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminopiperidine-1-carboxamide (CAS 856758-74-2): A Core Scaffold for Selective HDAC6 Inhibitors, Peripherally-Restricted Antagonists, and Optimized Kinase Activators


4-Aminopiperidine-1-carboxamide (CAS 856758-74-2) is a small-molecule heterocyclic building block with the molecular formula C₆H₁₃N₃O and a molecular weight of 143.19 g/mol . It is a key intermediate in medicinal chemistry due to its unique substitution pattern: a primary amine at the 4-position of the piperidine ring and a primary carboxamide at the piperidine nitrogen. This dual functionality enables versatile derivatization to create focused libraries for drug discovery. It serves as the core structure in selective Histone Deacetylase 6 (HDAC6) inhibitors [1], is utilized to engineer reduced brain penetration in peripherally-restricted antagonists [2], and is incorporated into scaffolds to optimize pharmacokinetic (PK) clearance .

The Critical Role of 4-Aminopiperidine-1-carboxamide: Why Alternative Piperidine Isomers and Scaffolds Are Not Interchangeable


The precise substitution pattern of 4-aminopiperidine-1-carboxamide is not a generic replacement for other piperidine derivatives. Its 1-carboxamide and 4-amino groups are critical for establishing selective binding and favorable physicochemical properties. Replacing this scaffold with a 1-aminopiperidine isomer (e.g., in CB1 antagonist rimonabant analogs) results in dramatically different brain penetration profiles, a key liability that 4-aminopiperidine-based analogs were specifically designed to mitigate [1]. Furthermore, generic piperidine amides lacking the 4-amino group cannot achieve the same level of HDAC6 selectivity. Studies show that specific functionalization of this core yields HDAC6 inhibition with selectivity over HDAC1 [2], a feat that would be compromised by using a less defined starting material. Therefore, substituting a generic piperidine for this specific building block risks losing target selectivity, desirable PK properties, and the ability to control tissue distribution.

Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons for 4-Aminopiperidine-1-carboxamide


HDAC6 vs. HDAC1 Selectivity: Data from 4-Aminopiperidine-1-carboxamide-Based Inhibitors

Compounds derived from 4-aminopiperidine-1-carboxamide demonstrate selective inhibition of HDAC6 over HDAC1. In a study of 22 novel (E)-N-hydroxycinnamamide-based inhibitors, compounds LYP-2, LYP-3, and LYP-6 potently inhibited HDAC6 with selectivity over HDAC1 [1]. While the exact IC50 values are not provided in the abstract, the inhibition rates for these compounds at 1 μM were >75% against total HDAC, and their selective inhibition of HDAC6 was a key finding.

Epigenetics Cancer Therapeutics Histone Deacetylases

Drastically Reduced Brain Penetration Compared to Rimonabant via 4-Aminopiperidine Scaffold

The 4-aminopiperidine scaffold, attached at the 4-amino position, is instrumental in reducing brain penetration. An analog of rimonabant where the 1-aminopiperidine group was replaced with a 4-aminopiperidine-based motif (compound 8c) was found to be an orally bioavailable inverse agonist with 'vastly reduced brain penetration' compared to rimonabant [1]. This was a designed outcome to mitigate the CNS-mediated adverse effects that led to rimonabant's market withdrawal.

Peripherally-Restricted Antagonists CB1 Receptor CNS Safety

Improved Rat Clearance via Strategic 3-Position Substitution on the 4-Aminopiperidine Core

The 4-aminopiperidine-1-carboxamide core is amenable to substitution that directly improves PK parameters. In a series of pyridine diamide indirect AMPK activators, the strategic placement of a trans-3-fluoropiperidine substituent (compound 32) on the 4-aminopiperidine core reduced rat clearance from above liver blood flow to 19 mL/min/kg . This modification also attenuated the basicity of the piperidine, improving the hERG safety profile, without significantly impacting on-target potency.

Pharmacokinetics Metabolic Stability AMPK Activators

Precedented Use in Kappa Opioid Receptor Agonists with Low CYP Inhibition

The 4-aminopiperidine scaffold is specifically claimed in a patent (US 10,793,596) for synthetic peptide amide ligands of the kappa opioid receptor (KOR) [1]. The patented compounds, which incorporate a 4-aminopiperidine-4-carboxylic acid motif, are designed as KOR agonists that exhibit 'low P450 CYP inhibition' and 'low penetration into the brain', key differentiators for a safer pain therapeutic.

Pain Management Peptide Therapeutics Opioid Receptors

Proven Utility as a Building Block for Renin Inhibitors in Cardiovascular Disease

Piperidine carboxylic acid amide derivatives, for which 4-aminopiperidine-1-carboxamide is a key structural component, are claimed as inhibitors of renin for the treatment of cardiovascular events and renal insufficiency [1]. The specificity of renin inhibition offers a potential safety advantage over ACE inhibitors and AT1 blockers by avoiding the bradykinin accumulation and chymase bypass that limit the efficacy of those classes.

Cardiovascular Disease Hypertension Renin-Angiotensin System

High-Value Application Scenarios for 4-Aminopiperidine-1-carboxamide in Drug Discovery and Development


Scaffold for Selective HDAC6 Inhibitor Libraries

Procure 4-aminopiperidine-1-carboxamide as the central core for synthesizing focused libraries of HDAC6-selective inhibitors, as demonstrated in anticancer research where derived compounds LYP-2, LYP-3, and LYP-6 exhibited selectivity over HDAC1 [1]. This is critical for developing cancer therapeutics with potentially reduced toxicity compared to pan-HDAC inhibitors.

Development of Peripherally-Restricted CNS-Sparing Antagonists

Utilize this building block to create analogs of existing CNS-active drugs (e.g., rimonabant) with 'vastly reduced brain penetration' [2]. This approach is essential for mitigating CNS-mediated adverse effects while maintaining peripheral target engagement, a key strategy in obesity and metabolic disease programs.

Optimization of Pharmacokinetic Clearance in Kinase Activators

Employ the scaffold in the design of indirect AMPK activators or similar kinase-targeting agents where metabolic stability is a concern. Strategic substitution on the piperidine ring (e.g., a trans-3-fluoro group) can dramatically improve rat clearance from >70 mL/min/kg to 19 mL/min/kg and improve hERG safety , a direct path to developing clinical candidates with superior PK profiles.

Synthesis of Next-Generation Renin Inhibitors

Incorporate 4-aminopiperidine-1-carboxamide into novel piperidine carboxylic acid amide derivatives as described in patent literature [3]. This is a validated route for creating renin inhibitors, a class with a potential safety advantage over ACE inhibitors and AT1 blockers, for treating hypertension and related cardiovascular conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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